4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (4-ATPCH) is a synthetic compound used in scientific research. It is a derivative of pyran, a six-membered heterocyclic compound, and is composed of an amine group, a tetrahydropyran ring, and a carboxylic acid group. 4-ATPCH is a useful chemical reagent for many biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives of 4H-pyrans, including those related to 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, have been explored for their potential as drug candidates due to their versatile biological activities. For instance, pyrano[3,2-b]pyrans are recognized for their significant role in pharmaceutical chemistry owing to their broad range of biological activities. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans has been a focal point, leveraging the reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, a related γ-pyrone, for constructing various derivatives with potential medicinal applications (Borah, Dwivedi, & Chowhan, 2021).
Synthetic Chemistry Innovations
In synthetic chemistry, research has been dedicated to developing novel synthetic routes and reactivity profiles for 4H-pyran derivatives. For example, organobase-catalyzed three-component reactions have been utilized for synthesizing 2-aminopyrans and related compounds, demonstrating novel synthetic pathways for the construction of complex molecules starting from simple precursors. These methodologies afford efficient access to a wide range of structures for further functionalization and application in diverse chemical contexts (Moustafa et al., 2014).
Material Science and Corrosion Inhibition
Pyrans and their derivatives have also found applications in material science, particularly in corrosion inhibition. A study on pyran derivatives, including 2-amino-4H-pyran-3-carboxylate variants, revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition efficiency, acting as mixed-type inhibitors and adhering to the metal surface through an adsorption mechanism. The study combines experimental and computational approaches to elucidate the molecular basis of corrosion inhibition, contributing valuable insights into the development of new materials with enhanced protective properties (Saranya et al., 2020).
properties
IUPAC Name |
4-aminooxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFXLCNDBDHZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370285 |
Source
|
Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
CAS RN |
217299-03-1 |
Source
|
Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.